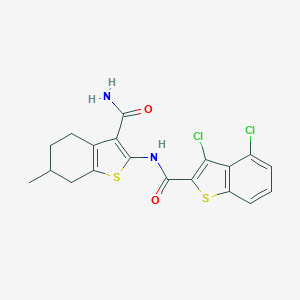![molecular formula C25H30N4O7S B453251 DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B453251.png)
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a unique combination of adamantane, pyrazole, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantyl-Pyrazole Moiety: This step involves the nitration of adamantane followed by the formation of the pyrazole ring through cyclization reactions.
Coupling with Thiophene Derivatives: The adamantyl-pyrazole intermediate is then coupled with thiophene derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Catalysis: The compound could serve as a catalyst or a catalyst precursor in various chemical reactions, owing to its functional groups and stability.
作用机制
The mechanism of action of DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding interactions, while the nitro and pyrazole groups can participate in hydrogen bonding and other interactions. The thiophene moiety can contribute to π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.
Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in various organic synthesis applications.
Uniqueness
DIETHYL 5-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
属性
分子式 |
C25H30N4O7S |
|---|---|
分子量 |
530.6g/mol |
IUPAC 名称 |
diethyl 5-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H30N4O7S/c1-4-35-23(31)18-13(3)20(24(32)36-5-2)37-22(18)26-21(30)19-17(29(33)34)12-28(27-19)25-9-14-6-15(10-25)8-16(7-14)11-25/h12,14-16H,4-11H2,1-3H3,(H,26,30) |
InChI 键 |
IKHRAVONOXNLIS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=C2[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453169.png)
![7-(difluoromethyl)-5-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453171.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453173.png)
![4-chloro-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B453177.png)
![N-cycloheptyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B453178.png)

![ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453180.png)
![ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453182.png)
![ISOPROPYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B453184.png)
![N-[2-(1-adamantyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B453187.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B453188.png)
![2-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B453189.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B453190.png)
![1,4-Bis[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B453191.png)
